An In-depth Technical Guide to the Influenza NP (311-325) MHC Class II Presentation Pathway
An In-depth Technical Guide to the Influenza NP (311-325) MHC Class II Presentation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying the presentation of the influenza nucleoprotein (NP) epitope (amino acids 311-325) by Major Histocompatibility Complex (MHC) class II molecules. This peptide is a critical target for CD4+ T helper cells in the immune response to influenza A virus. This document details the cellular processing pathways, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations of the core processes.
Introduction
The influenza A virus nucleoprotein (NP) is a highly conserved internal protein, making it a key target for universal influenza vaccine strategies. The peptide spanning amino acids 311-325 of NP is an immunodominant epitope in the context of the murine MHC class II molecule I-Ab and is also recognized in humans. Understanding the pathway of its presentation to CD4+ T cells is crucial for designing effective T-cell-based vaccines and immunotherapies. This guide will delve into the intricacies of this process, from antigen processing to T-cell activation.
The MHC Class II Presentation Pathway of Influenza NP (311-325)
The presentation of the influenza NP (311-325) peptide to CD4+ T cells is a multi-step process that primarily involves the autophagy pathway for endogenous antigen processing. While the classical MHC class II pathway is geared towards exogenous antigens, viral proteins synthesized within an infected cell, such as NP, can be directed into this pathway through autophagy.
Following infection of an antigen-presenting cell (APC), such as a dendritic cell, the influenza virus begins to replicate. Newly synthesized NP is present in the cytoplasm and nucleus. A portion of this cytosolic NP is captured by autophagosomes, which are double-membraned vesicles that engulf cytoplasmic components for degradation. In the context of influenza virus infection, these autophagosomes fuse with MHC class II-containing compartments (MIICs). Within these acidic compartments, the NP is proteolytically processed by enzymes such as cathepsins, generating smaller peptide fragments. The NP (311-325) peptide is then loaded onto MHC class II molecules, displacing the Class II-associated invariant chain peptide (CLIP). The stable peptide-MHC class II complex is subsequently transported to the cell surface for presentation to CD4+ T cells.
Figure 1: Signaling pathway of NP (311-325) presentation.
Quantitative Data
The interaction between the NP (311-325) peptide and MHC class II molecules, as well as the subsequent T-cell response, can be quantified. Below are tables summarizing key data from published studies.
MHC Class II Binding Affinity
The binding affinity of the NP (311-325) peptide and its variants to the I-Ab MHC class II molecule is a critical determinant of its immunogenicity. This is often measured using competition assays, and the results are expressed as the concentration that inhibits 50% of the binding of a reference peptide (IC50).
| Peptide Sequence | Amino Acid Position | MHC Class II Allele | IC50 (nM) | Reference |
| QVYSLIRPNENPAHK | 311-325 | I-Ab | 139 | [1] |
| VYSLIRPNENPAH | 312-324 | I-Ab | 250 | [1] |
| YSLIRPNENPA | 313-323 | I-Ab | >20,000 | [1] |
Note: Lower IC50 values indicate higher binding affinity.
T-Cell Response
The NP (311-325) peptide is known to elicit a robust IFN-γ response from CD4+ T cells. While a specific EC50 value for IFN-γ production is not consistently reported in the literature, the magnitude of the response is significant.
| T-Cell Response Metric | Value | Cell Type | Stimulation | Reference |
| Percentage of Total IAV-specific CD4+ T-cell Response | ~5% | Murine CD4+ T cells | Influenza A Virus Infection | [2] |
| Primary Cytokine Produced | IFN-γ | Murine CD4+ T cells | NP (311-325) peptide | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the influenza NP (311-325) MHC class II presentation pathway.
MHC Class II-Peptide Binding Assay
This assay measures the binding affinity of a peptide to a purified MHC class II molecule.
Principle: A fluorescently labeled probe peptide with known binding affinity for a specific MHC class II molecule is used. The ability of an unlabeled test peptide (e.g., NP 311-325) to compete with the probe peptide for binding to the MHC class II molecule is measured. The concentration of the test peptide that inhibits 50% of the probe peptide's binding is the IC50 value.
Materials:
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Purified, soluble MHC class II molecules (e.g., I-Ab)
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Fluorescently labeled probe peptide (e.g., Alexa Fluor 488-labeled HA306-318)
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Unlabeled test peptide (NP 311-325) and control peptides
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Binding buffer (e.g., citrate-phosphate buffer, pH 5.0)
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96-well black, flat-bottom plates
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Fluorescence polarization plate reader
Procedure:
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Prepare a serial dilution of the unlabeled test peptide: Start with a high concentration (e.g., 100 µM) and perform 1:5 serial dilutions in binding buffer.
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Prepare the reaction mixture: In each well of the 96-well plate, combine the purified MHC class II molecules (e.g., 100 nM final concentration), the fluorescently labeled probe peptide (e.g., 25 nM final concentration), and the serially diluted unlabeled test peptide.
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Include controls:
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No competition control: MHC class II and fluorescent probe peptide only.
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No binding control: Fluorescent probe peptide only (in buffer).
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Incubate: Seal the plate and incubate at 37°C for 48-72 hours to allow the binding to reach equilibrium.
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Measure fluorescence polarization: Read the plate on a fluorescence polarization plate reader.
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Data analysis: Calculate the relative binding of the probe peptide at each concentration of the test peptide. Plot the relative binding against the log of the test peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This technique is used to identify and quantify T cells that produce a specific cytokine (e.g., IFN-γ) in response to stimulation with the NP (311-325) peptide.
Principle: Cells are stimulated with the peptide of interest. A protein transport inhibitor is added to trap cytokines within the cell. The cells are then stained for surface markers to identify the T-cell population of interest (e.g., CD4+ T cells). Subsequently, the cells are fixed and permeabilized to allow for intracellular staining with a fluorescently labeled antibody against the cytokine of interest. The percentage of cytokine-producing cells is then determined by flow cytometry.
Materials:
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Single-cell suspension from spleen, lymph nodes, or lungs of influenza-infected or immunized mice.
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RPMI 1640 medium with 10% FBS.
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Influenza NP (311-325) peptide.
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Protein transport inhibitor (e.g., Brefeldin A or Monensin).
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Anti-CD16/32 antibody (Fc block).
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Fluorescently labeled antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
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Fixation/Permeabilization buffer.
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Fluorescently labeled antibody for the intracellular cytokine (e.g., anti-IFN-γ).
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Flow cytometer.
Procedure:
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Cell Stimulation:
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Plate the single-cell suspension in a 96-well plate.
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Add the NP (311-325) peptide to the desired final concentration (e.g., 1-10 µg/mL).
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Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
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Incubate for 1-2 hours at 37°C.
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Add the protein transport inhibitor and incubate for an additional 4-6 hours.
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Surface Staining:
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Wash the cells with FACS buffer (PBS with 2% FBS).
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Block Fc receptors with anti-CD16/32.
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Stain with the cocktail of fluorescently labeled surface marker antibodies for 30 minutes on ice.
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Wash the cells.
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Fixation and Permeabilization:
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Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
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Wash the cells with permeabilization buffer.
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Intracellular Staining:
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Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently labeled anti-cytokine antibody.
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Incubate for 30 minutes at room temperature in the dark.
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Wash the cells with permeabilization buffer and then with FACS buffer.
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-
Acquisition and Analysis:
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Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
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Analyze the data using appropriate software to determine the percentage of CD4+ T cells that are positive for the cytokine of interest.
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Figure 2: Generalized experimental workflow.
Conclusion
The influenza NP (311-325) peptide is a valuable tool for studying the CD4+ T-cell response to influenza virus. Its presentation via the autophagy-MHC class II pathway highlights an important mechanism for the immune surveillance of endogenously synthesized viral antigens. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to harness the power of T-cell immunity to combat influenza. Further research to precisely quantify the functional avidity of T-cell responses to this epitope will be beneficial for the rational design of next-generation influenza vaccines.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza NP (311-325) - 1 mg [anaspec.com]
- 4. Memory CD4 T Cells Direct Protective Responses to Influenza Virus in the Lungs through Helper-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
